molecular formula C9H12N2O2 B13982799 4-hydroxy-5-methyl-2-(2-methylcyclopropyl)-1H-pyrimidin-6-one

4-hydroxy-5-methyl-2-(2-methylcyclopropyl)-1H-pyrimidin-6-one

Cat. No.: B13982799
M. Wt: 180.20 g/mol
InChI Key: AIIGKLHDTFOTOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-5-methyl-2-(2-methylcyclopropyl)-1H-pyrimidin-6-one is a heterocyclic compound with a pyrimidine ring structure

Preparation Methods

The synthesis of 4-hydroxy-5-methyl-2-(2-methylcyclopropyl)-1H-pyrimidin-6-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

4-Hydroxy-5-methyl-2-(2-methylcyclopropyl)-1H-pyrimidin-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the pyrimidine ring are replaced by other groups.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and specific temperatures to drive the reactions to completion. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

4-Hydroxy-5-methyl-2-(2-methylcyclopropyl)-1H-pyrimidin-6-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-hydroxy-5-methyl-2-(2-methylcyclopropyl)-1H-pyrimidin-6-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-Hydroxy-5-methyl-2-(2-methylcyclopropyl)-1H-pyrimidin-6-one can be compared with other similar compounds such as:

    4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its role in flavor chemistry.

    5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone: Another compound with similar structural features but different applications.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

4-hydroxy-5-methyl-2-(2-methylcyclopropyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C9H12N2O2/c1-4-3-6(4)7-10-8(12)5(2)9(13)11-7/h4,6H,3H2,1-2H3,(H2,10,11,12,13)

InChI Key

AIIGKLHDTFOTOJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C2=NC(=C(C(=O)N2)C)O

Origin of Product

United States

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